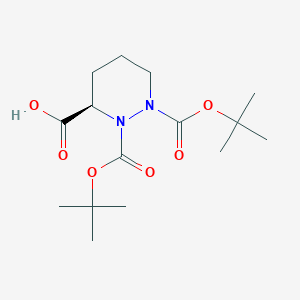
(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a complex organic compound that belongs to the class of hexahydropyridazines. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexahydropyridazine Ring: The initial step involves the cyclization of a suitable precursor to form the hexahydropyridazine ring. This can be achieved through a condensation reaction between a diamine and a diketone under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid functionality can be introduced via oxidation of an intermediate alcohol or aldehyde group using oxidizing agents such as potassium permanganate or chromium trioxide.
Protection with tert-Butoxycarbonyl Groups: The final step involves the protection of the amine groups with tert-butoxycarbonyl groups. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of ®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl groups can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.
Oxidation and Reduction: The hexahydropyridazine ring can undergo oxidation to form more oxidized derivatives or reduction to yield fully saturated compounds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alcohols, amines, acid chlorides, and coupling reagents like EDCI or DCC
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Major Products
Deprotected Amine: Removal of Boc groups yields the free amine.
Esters and Amides: Substitution reactions with alcohols and amines produce esters and amides, respectively.
Oxidized Derivatives: Oxidation can yield ketones or carboxylic acids.
科学的研究の応用
®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of ®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc groups are removed in vivo to release the active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes, receptors, or other biomolecules.
類似化合物との比較
Similar Compounds
(S)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid: The enantiomer of the compound with the (S)-configuration.
1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid: Without specific stereochemistry.
Hexahydropyridazine derivatives: Compounds with similar hexahydropyridazine core structures but different substituents.
Uniqueness
®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is unique due to its specific ®-stereochemistry and the presence of Boc protecting groups, which make it a valuable intermediate in asymmetric synthesis and the preparation of chiral compounds.
This detailed overview provides a comprehensive understanding of ®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
(3R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXHSDCSBUGOLZ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2748334.png)
![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2748335.png)
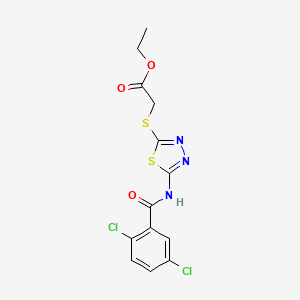
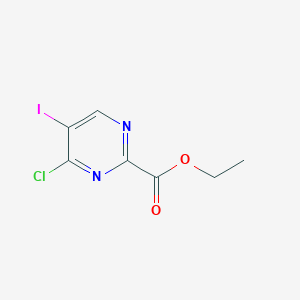
![1-(2-Methoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2748341.png)
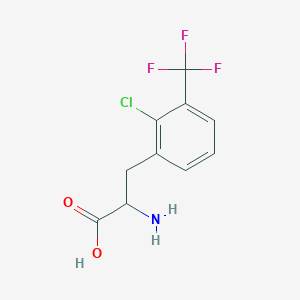
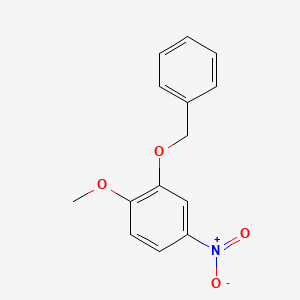
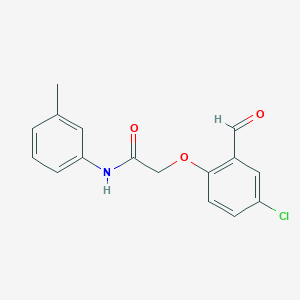

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2748350.png)
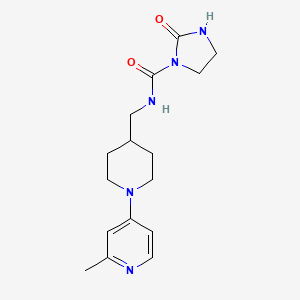
![Methyl 2-(thiophene-3-amido)-4h,5h,6h-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748352.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2748356.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2748357.png)
